4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol
Description
4-[(1E)-{[4-(Trifluoromethyl)phenyl]imino}methyl]phenol is a Schiff base formed by the condensation of 4-hydroxybenzaldehyde with 4-(trifluoromethyl)aniline. Its structure features a phenol group, an imine linkage (-C=N-), and a trifluoromethyl (-CF₃) substituent on the aromatic ring. The electron-withdrawing -CF₃ group significantly influences its electronic, physicochemical, and biological properties. This compound has been explored for applications in materials science (e.g., liquid crystals) and medicinal chemistry (e.g., enzyme inhibition) .
Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)11-3-5-12(6-4-11)18-9-10-1-7-13(19)8-2-10/h1-9,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLRZWHKMANDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves the condensation reaction between 4-(trifluoromethyl)benzaldehyde and 4-aminophenol. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial and Antifungal Activities
Recent studies have demonstrated that Schiff bases, including 4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol, exhibit significant antibacterial and antifungal properties. For instance, a study conducted on related compounds showed that they possess varying degrees of activity against several bacterial strains, with some exhibiting high efficacy in inhibiting growth. The mechanism is believed to involve the interaction of the imine functional group with microbial enzymes, disrupting their metabolic processes .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays such as the DPPH radical scavenging test indicated that these Schiff bases can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .
Case Study: Biological Activity Investigation
A comprehensive study analyzed a series of Schiff bases, including those derived from trifluoromethyl phenyl groups. The researchers utilized techniques such as UV-Vis spectroscopy, FTIR, and NMR to characterize the compounds. The findings revealed that certain derivatives displayed promising drug-like properties, suggesting their potential as therapeutic agents .
Material Science Applications
Crystal Structure Analysis
The crystal structure of this compound has been extensively studied using X-ray diffraction techniques. The analysis revealed a non-planar conformation with significant dihedral angles between the aromatic rings, which impacts the material's electronic properties . This structural information is vital for understanding how these compounds can be utilized in material science applications, particularly in the development of organic semiconductors.
Hirshfeld Surface Analysis
Hirshfeld surface analysis has been employed to study intermolecular interactions within crystal structures involving this compound. Such analyses provide insights into molecular packing and can inform the design of new materials with specific electronic or optical properties .
Computational Chemistry Applications
Density Functional Theory (DFT) Studies
DFT calculations have been performed to investigate the electronic properties of this compound. These studies revealed a relatively small HOMO-LUMO gap, indicating that the compound can be classified as a "soft" molecule with high polarizability . This characteristic is beneficial for applications in organic electronics and photonic devices.
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinity of this compound with various biological targets. These computational studies help identify potential therapeutic applications and guide further experimental investigations .
Summary of Findings
Mechanism of Action
The mechanism of action of 4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.
Comparison with Similar Compounds
Structural and Electronic Modifications
Key substituent effects :
- Trifluoromethyl (-CF₃) : Enhances electron-withdrawing character, increasing thermal stability and altering mesomorphic behavior in liquid crystals .
- Chloro (-Cl) : Moderate electron-withdrawing effect; improves antimicrobial activity in Zn(II) complexes .
- Methoxy (-OCH₃) : Electron-donating group; increases solubility and influences optical properties in Schiff base ligands .
- Anilino (-NHPh): Introduces hydrogen-bonding capability, affecting coordination chemistry in metal complexes .
Example compounds :
(E)-4-((Phenylimino)methyl)phenol (12a): Lacks -CF₃, showing lower thermal stability compared to the target compound .
4-{[(4-Anilinophenyl)imino]methyl}phenol: Exhibits enhanced metal-binding affinity due to the anilino group .
2-[(E)-{[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]imino}methyl]phenol: The triazole moiety improves antimicrobial activity in Zn(II) complexes .
Physicochemical Properties
Notes:
Antimicrobial Activity :
- Target Compound: Limited direct data, but its Zn(II) analogs show enhanced activity against Candida albicans due to -CF₃ improving membrane penetration .
- Chloro/Methoxy Derivatives: Exhibit MIC values of 8–32 µg/mL against Gram-positive bacteria, outperforming non-halogenated analogs .
Enzyme Inhibition :
Spectral Data :
Computational Insights
- DFT Studies : The -CF₃ group reduces electron density on the imine nitrogen, increasing electrophilicity and reactivity in corrosion inhibition applications .
- Docking Simulations : Trifluoromethylated Schiff bases show stronger binding to AChE via hydrophobic interactions with active-site residues .
Biological Activity
The compound 4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol , also known by its chemical formula , is a member of the Schiff base family, which has garnered attention for its diverse biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties as evidenced by various studies.
Chemical Structure and Properties
The structural formula of the compound reveals a phenolic group attached to an imine linkage with a trifluoromethyl substituent. The configuration of the C=N bond is E, indicating a specific geometric arrangement that influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- For Staphylococcus aureus: MIC ranges from 15.625 to 62.5 μM.
- For Enterococcus faecalis: MIC ranges from 62.5 to 125 μM.
The mechanism of action appears to involve the inhibition of protein synthesis, nucleic acid production, and peptidoglycan synthesis, making it a promising candidate for combating antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Antioxidant Activity
The compound has also been studied for its antioxidative properties. Schiff bases are known to exhibit significant radical scavenging abilities due to their ability to donate electrons or hydrogen atoms. The antioxidative mechanism is primarily attributed to the phenolic hydroxyl group, which stabilizes free radicals.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. Its structural characteristics allow it to interact with cellular pathways involved in cancer progression.
- Case Study : In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic methodologies for 4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via Schiff base formation, typically involving condensation of 4-(trifluoromethyl)aniline with 4-hydroxybenzaldehyde. Key parameters include solvent choice (e.g., ethanol for mild conditions), catalyst (acetic acid or Lewis acids), and temperature control (60–80°C). Yield optimization requires monitoring reaction time (6–12 hours) and purification via recrystallization or column chromatography. Impurities often arise from incomplete imine formation or oxidation side reactions, which can be mitigated by inert atmospheres (N₂/Ar) .
Q. Which spectroscopic and crystallographic techniques are most effective in characterizing the molecular structure and confirming the E-configuration of this Schiff base compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. The imine proton (CH=N) appears as a singlet near δ 8.3–8.5 ppm, while phenolic -OH is observed at δ 9.5–10.5 ppm (DMSO-d₆).
- IR : A strong C=N stretch near 1600–1640 cm⁻¹ and O-H stretch (~3300 cm⁻¹) validate the structure.
- X-ray crystallography : Single-crystal X-ray diffraction resolves the E-configuration and bond angles, with typical C=N bond lengths of ~1.28 Å and dihedral angles between aromatic rings <10°, confirming planarity .
Advanced Research Questions
Q. How can researchers design experiments to investigate the tautomeric behavior and proton transfer dynamics of this compound in different solvent systems?
- Methodological Answer : Use UV-Vis spectroscopy to monitor tautomeric shifts (enol-imine vs. keto-amine forms) in solvents of varying polarity (e.g., DMSO, chloroform, water). Time-resolved fluorescence or NMR titration with deuterated solvents can track proton exchange rates. Computational modeling (DFT) predicts tautomer stability by comparing Gibbs free energies of isomers .
Q. What strategies are recommended for reconciling contradictory data regarding the compound's solubility and stability across different experimental conditions?
- Methodological Answer : Perform systematic studies under controlled conditions (pH, temperature, light exposure) using HPLC or gravimetric analysis for solubility quantification. Stability assays (TGA/DSC) identify degradation thresholds. Meta-analyses of literature data should account for variables like crystallinity (amorphous vs. crystalline forms) and solvent impurities .
Q. What computational approaches (e.g., DFT, molecular dynamics) are suitable for predicting the electronic properties and reactive sites of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations in explicit solvents (e.g., water, ethanol) model aggregation behavior. Charge distribution analysis (Mulliken/NBO) identifies regions prone to electrophilic attack or hydrogen bonding .
Q. How should environmental impact assessments be structured to evaluate the biodegradation and ecotoxicological effects of this compound?
- Methodological Answer : Follow OECD guidelines for biodegradation (e.g., OECD 301F) to measure mineralization rates via CO₂ evolution. Ecotoxicity testing includes:
- Algae/ Daphnia magna acute toxicity assays (OECD 201/202).
- Soil microcosm studies to assess bioaccumulation (log Kow) and half-life (t₁/₂) in simulated environments.
- QSAR models predict toxicity endpoints if experimental data are limited .
Q. What methodologies are employed to study the antimicrobial mechanisms of this compound, and how can structure-activity relationships (SAR) be established?
- Methodological Answer :
- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) identify potency.
- Membrane permeability assays (SYTOX Green uptake) and enzyme inhibition studies (e.g., β-lactamase) elucidate mechanisms.
- SAR development : Synthesize derivatives with modified substituents (e.g., -CF₃, -OH positions) and correlate structural changes with bioactivity using multivariate regression analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
